molecular formula C25H27N3 B13771073 9-(p-(Hexylamino)anilino)acridine CAS No. 75775-91-6

9-(p-(Hexylamino)anilino)acridine

Cat. No.: B13771073
CAS No.: 75775-91-6
M. Wt: 369.5 g/mol
InChI Key: JATOTVFVQYRPDU-UHFFFAOYSA-N
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Description

9-(p-(Hexylamino)anilino)acridine is a derivative of acridine, a class of heterocyclic compounds characterized by a planar aromatic surface and three fused six-membered rings. Acridines have been utilized since the 19th century for the production of dyes and medications . This compound, like other acridine derivatives, exhibits a range of pharmacological activities, making it valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(p-(Hexylamino)anilino)acridine typically involves the reaction of acridine derivatives with hexylamine under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(p-(Hexylamino)anilino)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, each with unique pharmacological properties .

Scientific Research Applications

9-(p-(Hexylamino)anilino)acridine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This mechanism is crucial for its anticancer and antimicrobial activities . The molecular targets include DNA and various enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(p-(Hexylamino)anilino)acridine stands out due to its specific substitution with hexylamine, which enhances its lipophilicity and potentially its ability to penetrate cell membranes, making it more effective in certain applications .

Properties

CAS No.

75775-91-6

Molecular Formula

C25H27N3

Molecular Weight

369.5 g/mol

IUPAC Name

4-N-acridin-9-yl-1-N-hexylbenzene-1,4-diamine

InChI

InChI=1S/C25H27N3/c1-2-3-4-9-18-26-19-14-16-20(17-15-19)27-25-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)25/h5-8,10-17,26H,2-4,9,18H2,1H3,(H,27,28)

InChI Key

JATOTVFVQYRPDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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